

# Comparative study of Deulorlatinib and other third-generation ALK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Deulorlatinib and Other Third-Generation ALK Inhibitors for Non-Small Cell Lung Cancer

## Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment for this patient population.[1] Over time, successive generations of ALK inhibitors have been developed to counter acquired resistance mutations that limit the efficacy of earlier drugs.[2] Third-generation ALK inhibitors, such as the established drug lorlatinib and the newer agent deulorlatinib, are designed for high potency, broad coverage of ALK resistance mutations, and improved central nervous system (CNS) penetration.[3][4]

Deulorlatinib (TGRX-326) is a deuterium-stabilized analogue of lorlatinib.[5] The substitution of hydrogen with deuterium atoms at specific metabolic sites is intended to reduce metabolic clearance, improve pharmacokinetic stability, and potentially enhance bioavailability compared to its non-deuterated counterpart.[5] This guide provides a comparative analysis of deulorlatinib with other third-generation ALK inhibitors, primarily focusing on lorlatinib due to their structural similarity and the availability of comparative data, with additional context provided by other leading next-generation inhibitors like alectinib. The comparison covers mechanism of action, clinical efficacy, activity against resistance mutations, and safety profiles, supported by available experimental data.



**Mechanism of Action and ALK Signaling Pathway** 

Like other ALK TKIs, deulorlatinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[5] By binding to the ATP pocket of the ALK enzyme, it blocks the phosphorylation and activation of downstream signaling cascades responsible for cancer cell proliferation and survival.[5][6] The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of these pathways.[1][7]

The core signaling pathways activated by the ALK fusion protein are depicted below. Inhibition by third-generation TKIs blocks these signals, leading to tumor cell apoptosis.





Click to download full resolution via product page

Caption: Simplified ALK signaling pathway in NSCLC.



# **Comparative Efficacy**

The clinical efficacy of deulorlatinib has been evaluated in a multicenter, open-label, phase 1/1b trial (NCT05441956).[8] The data allows for a preliminary comparison with lorlatinib, primarily referencing the pivotal CROWN phase 3 trial (NCT03052608), and alectinib from the ALEX phase 3 trial (NCT02075840).

# **Systemic and Intracranial Efficacy**

Third-generation ALK inhibitors are noted for their high efficacy in both treatment-naïve patients and those who have developed resistance to prior TKIs, as well as their ability to treat or prevent brain metastases.[9][10]

| Inhibitor                  | Trial              | Patient<br>Population | Overall<br>Response<br>Rate<br>(ORR) | Intracrania<br>I ORR<br>(Patients<br>with CNS<br>Mets) | Progressi<br>on-Free<br>Survival<br>(PFS) | Citation(s) |
|----------------------------|--------------------|-----------------------|--------------------------------------|--------------------------------------------------------|-------------------------------------------|-------------|
| Deulorlatini<br>b          | Phase 1/1b         | TKI-Naïve             | 87.9%                                | 75.0%                                                  | Not<br>Reached                            | [3][8]      |
| Crizotinib-<br>Treated     | 71.4%              | 50.0%                 | Not<br>Reached                       | [3][8]                                                 |                                           |             |
| 2nd-Gen<br>TKI-<br>Treated | 38.1%              | 70.4%                 | Median<br>DOR: 18.0<br>mos           | [3][8]                                                 |                                           |             |
| Lorlatinib                 | CROWN<br>(Phase 3) | TKI-Naïve             | 78%                                  | 82%                                                    | 60% PFS<br>rate at 5<br>years             | [11]        |
| Phase 2                    | 2nd/3rd<br>Line    | 47%                   | 63%                                  | Median<br>PFS: 6.9<br>mos                              | [12][13]                                  |             |
| Alectinib                  | ALEX<br>(Phase 3)  | TKI-Naïve             | 82.9%                                | 81%                                                    | Median<br>PFS: 34.8<br>mos                | [14][15]    |



DOR: Duration of Response. Data for Deulorlatinib is from a Phase 1/1b trial and may not be directly comparable to Phase 3 trial results.

Deulorlatinib demonstrates a high ORR in TKI-naïve patients (87.9%), comparable to the rates seen with lorlatinib and alectinib in their respective pivotal trials.[8][15] Its efficacy in patients previously treated with second-generation TKIs (ORR 38.1%) is particularly noteworthy, as this population has limited treatment options.[8] The intracranial ORR of deulorlatinib appears robust across different patient cohorts, underscoring its CNS-penetrant design.[3]

# **Activity Against Resistance Mutations**

A primary advantage of third-generation ALK inhibitors is their ability to overcome a wide spectrum of resistance mutations that arise after treatment with first- and second-generation agents.[16] The G1202R mutation is a common and highly refractory mutation against which lorlatinib shows significant activity.[4] Deulorlatinib, like lorlatinib, is effective against several key resistance mutations, including L1196M, G1269A, and the challenging G1202R.[5]

However, resistance to third-generation inhibitors can also emerge, often through the development of compound mutations (two or more mutations on the same ALK allele).[17][18] The development of these complex mutations represents a significant clinical challenge.



Click to download full resolution via product page



Caption: ALK inhibitor generations and acquired resistance.

# **Safety and Tolerability Profile**

The safety profile is a critical differentiator among ALK inhibitors. While highly effective, third-generation agents are associated with a distinct set of adverse events, particularly CNS and metabolic effects.[19]

| Adverse Event (Any Grade) | Deulorlatinib (Phase 1/1b)[8] | Lorlatinib (CROWN<br>Trial, 5-yr)[11] | Alectinib (ALEX Trial)[15]   |
|---------------------------|-------------------------------|---------------------------------------|------------------------------|
| Hypercholesterolemia      | 79.3%                         | High Cholesterol: 70%                 | N/A                          |
| Hypertriglyceridemia      | 77.3%                         | High Triglycerides:                   | N/A                          |
| Weight Gain               | 53.0%                         | 17%                                   | 10%                          |
| Edema                     | N/A                           | 55%                                   | 16%                          |
| Peripheral Neuropathy     | N/A                           | 34%                                   | 19%                          |
| Cognitive Effects         | N/A                           | 21%                                   | 6%                           |
| Grade ≥3 TRAEs            | 40.4%                         | 77%                                   | 50%                          |
| TRAE-led Discontinuation  | 1.5%                          | 5%                                    | 11-26% (Conflicting reports) |

Grade 1-4. N/A: Not specifically reported with high frequency in cited sources.

The most common treatment-related adverse events (TRAEs) for deulorlatinib were metabolic: hypercholesterolemia (79.3%) and hypertriglyceridemia (77.3%).[8] This aligns closely with the known profile of lorlatinib.[11] Notably, the rate of Grade 3 or higher TRAEs for deulorlatinib was 40.4%, and the rate of treatment discontinuation due to TRAEs was very low at 1.5%.[8] This suggests a manageable safety profile, although direct comparison with lorlatinib's higher Grade ≥3 AE rate (77%) should be made with caution due to differences in trial design and patient numbers.[11]

# **Experimental Protocols**



The clinical data presented are derived from structured clinical trials. Below are the summarized methodologies for the key studies cited.

## Deulorlatinib: Phase 1/1b Trial (NCT05441956)

- Design: A three-part (dose-escalation, dose-expansion, cohort-expansion), open-label,
   phase 1/1b trial conducted at 22 sites in China.[3][8]
- Participants: Patients with advanced ALK- or ROS1-positive NSCLC. Cohorts included TKInaïve patients, those previously treated with crizotinib, and those who had progressed on a second-generation ALK inhibitor.[8]
- Intervention: Deulorlatinib administered orally once daily, with the recommended phase 2 dose (RP2D) established at 60 mg.[8]
- Primary Endpoints: Safety and tolerability.[20]
- Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), and pharmacokinetics.[8]





Click to download full resolution via product page

Caption: Workflow of the Deulorlatinib Phase 1/1b Trial.



## **Lorlatinib: CROWN Phase 3 Trial (NCT03052608)**

- Design: A randomized, open-label, parallel-group, multicenter, global phase 3 trial.[13]
- Participants: 296 patients with advanced, previously untreated ALK-positive NSCLC.[11]
- Intervention: Patients were randomized 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).[13]
- Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[15]
- Secondary Endpoints: Overall survival (OS), ORR, intracranial response, and safety.[15]

## Conclusion

Deulorlatinib is a promising new-generation ALK inhibitor that builds upon the established foundation of lorlatinib. Its deuterated structure is designed to offer improved pharmacokinetics. [5] Early clinical data from the phase 1/1b trial demonstrates high efficacy in TKI-naïve patients, comparable to that of lorlatinib and alectinib, and meaningful activity in patients with acquired resistance to second-generation TKIs.[8]

The safety profile of deulorlatinib is characterized by metabolic adverse events, similar to lorlatinib, but initial data suggests it is manageable, with a very low rate of treatment discontinuation.[8] While these results are encouraging, definitive comparisons require data from larger, randomized phase 3 trials. Deulorlatinib has the potential to become a valuable treatment option for patients with ALK-positive NSCLC, offering a profile of high systemic and intracranial efficacy combined with a manageable safety profile.[8][21]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Targeting ALK Rearrangements in NSCLC: Current State of the Art PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arizona-mall.com [arizona-mall.com]
- 6. Deulorlatinib | C21H19FN6O2 | CID 162703963 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ALK-rearrangement in non-small-cell lung cancer (NSCLC) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Efficacy, and Biomarker Analysis of Deulorlatinib (TGRX-326) in Anaplastic Lymphoma Kinase-Positive NSCLC: A Multicenter, Open-Label, Phase 1/1b Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes of first, second, and third-generation anaplastic lymphoma kinase (ALK) inhibitors in non-small cell lung cancer brain metastases (NSCLCBM). ASCO [asco.org]
- 10. ilcn.org [ilcn.org]
- 11. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC NCI [cancer.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. onclive.com [onclive.com]
- 17. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. snconnect.survivornet.com [snconnect.survivornet.com]
- 20. Deulorlatinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



- 21. oncodaily.com [oncodaily.com]
- To cite this document: BenchChem. [Comparative study of Deulorlatinib and other third-generation ALK inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607925#comparative-study-of-deulorlatinib-and-other-third-generation-alk-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com